(3-Formylindolyl)acetic acid
Description
(3-Formylindolyl)acetic acid (IUPAC name: 2-(3-formyl-1H-indol-1-yl)acetic acid, CAS 138423-98-0) is an indole derivative with a formyl group at the 3-position and an acetic acid moiety at the 1-position of the indole ring. Key properties include:
- Molecular formula: C₁₁H₉NO₃
- Molecular weight: 203.2 g/mol (reported as 202.19 g/mol in some sources, possibly due to measurement variations) .
- Physical properties: Melting point ~205°C (decomposition), air-sensitive .
- Synthesis: Typically prepared via nucleophilic substitution of 3-formylindole with ethyl bromoacetate, followed by hydrolysis .
This compound serves as a versatile intermediate in organic synthesis due to its reactive formyl group, enabling further derivatization (e.g., Schiff base formation) .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(3-formyl-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-6-8-7-3-1-2-4-9(7)12-10(8)5-11(14)15/h1-4,6,12H,5H2,(H,14,15) |
InChI Key |
DONJRFWEOQICHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CC(=O)O)C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Functional Group Transformations
The formyl (–CHO) and carboxylic acid (–COOH) groups participate in distinct reactions:
Formyl Group Reactivity
Carboxylic Acid Reactivity
| Reaction Type | Conditions/Catalysts | Product |
|---|---|---|
| Esterification | ROH, H₂SO₄ | (3-Formylindolyl)acetate esters |
| Amide Formation | Amines, DCC/DMAP | (3-Formylindolyl)acetamides |
Cyclization and Condensation Reactions
The compound undergoes intramolecular cyclization to form heterocyclic scaffolds:
-
Lactonization : Under Mn(OAc)₃-mediated conditions, the acetic acid side chain cyclizes with the formyl group to yield γ-lactone derivatives .
-
Indole Ring Expansion : Reaction with ethanolamine under basic conditions forms 1H-indazole acetic acids via N–N bond formation .
Oxidative Coupling Reactions
Mn(III) acetate facilitates oxidative free-radical additions:
-
Mechanism : The hydrated Mn(OAc)₃ trimer abstracts a proton from the acetate group, generating a bis-Mn(III)-enolate intermediate. Subsequent radical addition to alkenes forms γ-carboxy radicals, which oxidize to lactones .
-
Key Step : Electron transfer from the γ-carboxy radical to Mn(III) produces a cation intermediate, enabling cyclization .
Comparative Reaction Analysis
Mechanistic Insights
Comparison with Similar Compounds
Indole-3-acetic Acid (IAA)
- Structure : Carboxylic acid group at the 3-position of indole.
- Molecular formula: C₁₀H₉NO₂
- Molecular weight : 175.18 g/mol.
- Role : A plant hormone (auxin) regulating growth .
- Key differences :
- Lacks the formyl group, reducing reactivity for further functionalization.
- Lower molecular weight and higher natural abundance compared to (3-Formylindolyl)acetic acid.
2-(3-Oxoisoindolin-1-yl)acetic Acid
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structure: Furan-fused quinoline with a methoxyphenyl group and acetic acid.
- Synthesis: Prepared via multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid .
- Methoxy group improves solubility in polar solvents, unlike the hydrophobic indole core of this compound.
(R)-2-(3-Methylindolin-3-yl)acetic Acid Derivatives
- Structure : Indoline derivatives with methyl and acetic acid groups.
- Example : (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid.
- Molecular weight : ~245–260 g/mol .
- Applications : Studied for chiral synthesis in medicinal chemistry. The saturated indoline ring reduces aromatic reactivity compared to this compound.
Comparative Data Table
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